
1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol is a piperidine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Piperidine derivatives are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with benzyl and isopropylamino groups. One common method involves the reductive amination of 4-piperidone with benzylamine and isopropylamine under hydrogenation conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-Benzyl-4-((isopropylamino)methyl)piperidin-3-one.
Reduction: Formation of 4-((isopropylamino)methyl)piperidin-3-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-3-methyl-4-piperidone
- 4-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester
- 1-Benzyl-4-isopropylamino-4-piperidinecarboxamide
Uniqueness
1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol is unique due to its specific combination of benzyl and isopropylamino groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H26N2O |
|---|---|
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
1-benzyl-4-[(propan-2-ylamino)methyl]piperidin-3-ol |
InChI |
InChI=1S/C16H26N2O/c1-13(2)17-10-15-8-9-18(12-16(15)19)11-14-6-4-3-5-7-14/h3-7,13,15-17,19H,8-12H2,1-2H3 |
Clave InChI |
QSGVTRQUQUQDSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC1CCN(CC1O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



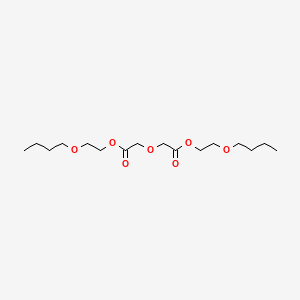
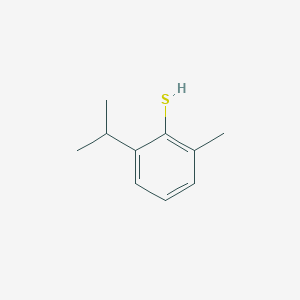



![1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane](/img/structure/B13953982.png)
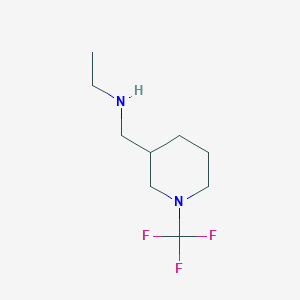
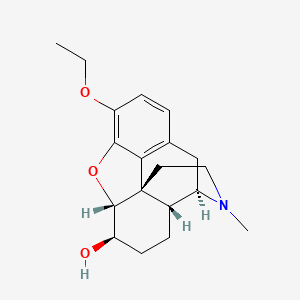

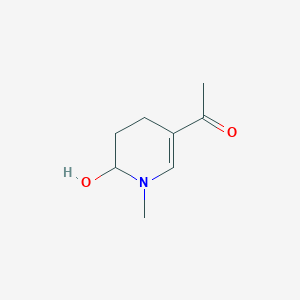

![Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate](/img/structure/B13954026.png)

